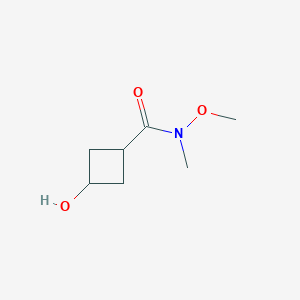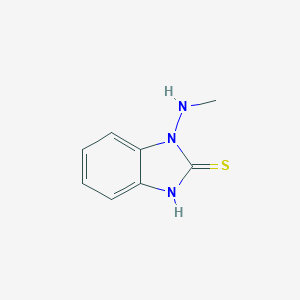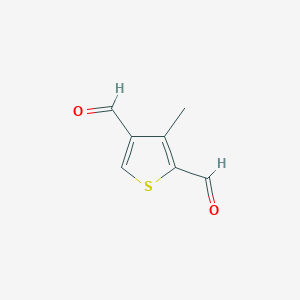
3-Methylthiophene-2,4-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylthiophene-2,4-dicarbaldehyde is a chemical compound that has gained significant interest in the scientific community due to its unique properties and potential applications. This compound is a member of the thiophene family, which is known for its diverse range of biological activities. 3-Methylthiophene-2,4-dicarbaldehyde has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its potential applications in scientific research, have been extensively studied. In
Mécanisme D'action
The mechanism of action of 3-Methylthiophene-2,4-dicarbaldehyde is not fully understood. However, it is believed that this compound interacts with various biological targets, including enzymes and receptors. Studies have shown that 3-Methylthiophene-2,4-dicarbaldehyde exhibits potent antioxidant and anti-inflammatory activities, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Methylthiophene-2,4-dicarbaldehyde have been extensively studied. This compound has been shown to exhibit potent antioxidant and anti-inflammatory activities, which may have potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Additionally, 3-Methylthiophene-2,4-dicarbaldehyde has been shown to exhibit antimicrobial and antifungal activities, which may have potential applications in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Methylthiophene-2,4-dicarbaldehyde in lab experiments is its high purity and stability. This compound can be easily synthesized using various methods, and its purity can be verified using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). However, one of the limitations of using 3-Methylthiophene-2,4-dicarbaldehyde in lab experiments is its potential toxicity. Studies have shown that this compound exhibits cytotoxicity in certain cell lines, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 3-Methylthiophene-2,4-dicarbaldehyde. One of the most significant directions is the development of new organic semiconductors using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 3-Methylthiophene-2,4-dicarbaldehyde and its potential applications in the treatment of various diseases. Furthermore, the potential toxicity of this compound needs to be further investigated to ensure its safe use in various applications.
Méthodes De Synthèse
The synthesis of 3-Methylthiophene-2,4-dicarbaldehyde can be achieved through various methods. One of the most common methods is the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride, followed by oxidation with potassium permanganate. Another method involves the reaction of 3-methylthiophene-2-carboxaldehyde with ethyl chloroformate, followed by hydrolysis with sodium hydroxide. Both methods yield high purity 3-Methylthiophene-2,4-dicarbaldehyde.
Applications De Recherche Scientifique
3-Methylthiophene-2,4-dicarbaldehyde has been extensively studied for its potential applications in scientific research. One of the most significant applications is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors, which are used in the development of electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.
Propriétés
Numéro CAS |
174148-87-9 |
|---|---|
Nom du produit |
3-Methylthiophene-2,4-dicarbaldehyde |
Formule moléculaire |
C7H6O2S |
Poids moléculaire |
154.19 g/mol |
Nom IUPAC |
3-methylthiophene-2,4-dicarbaldehyde |
InChI |
InChI=1S/C7H6O2S/c1-5-6(2-8)4-10-7(5)3-9/h2-4H,1H3 |
Clé InChI |
FTKHLOBMGPBGJD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1C=O)C=O |
SMILES canonique |
CC1=C(SC=C1C=O)C=O |
Synonymes |
2,4-Thiophenedicarboxaldehyde, 3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



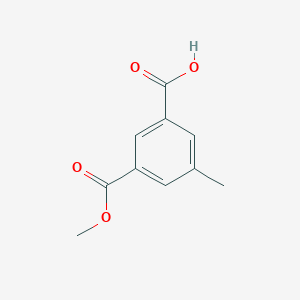
![(2S)-2-[(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)azaniumyl]-4-methylpentanoate](/img/structure/B63242.png)
![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B63243.png)
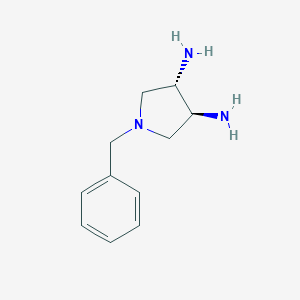
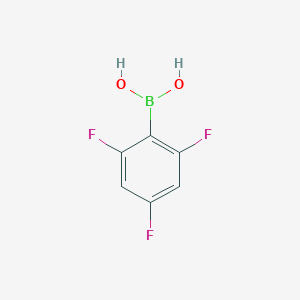
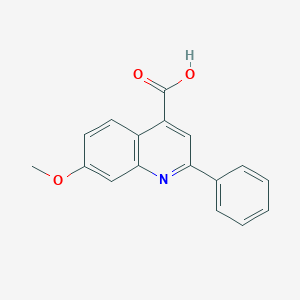
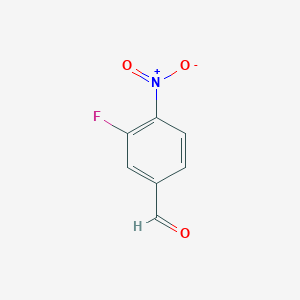
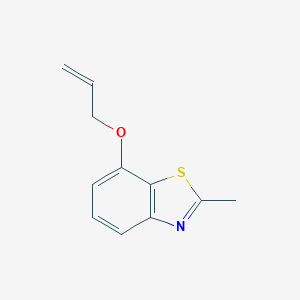
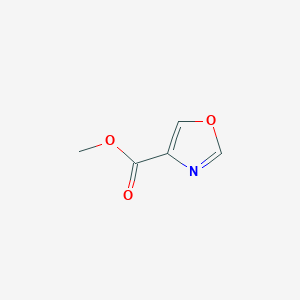
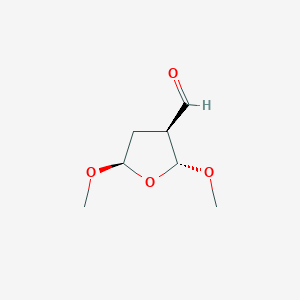
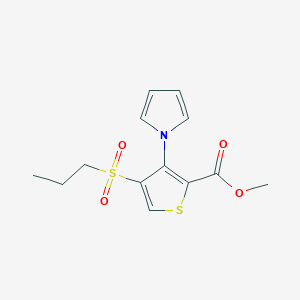
![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one](/img/structure/B63264.png)
